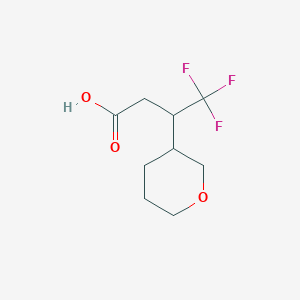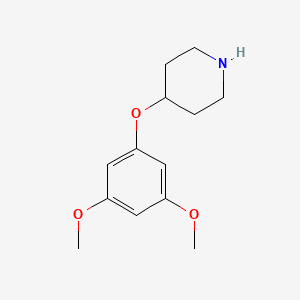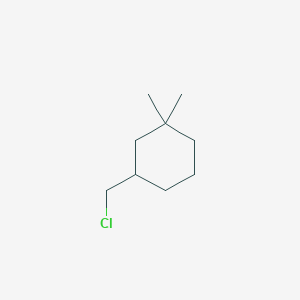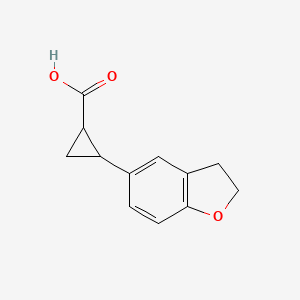![molecular formula C10H13NO2 B13601280 (4R,5S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepine-4,5-diol](/img/structure/B13601280.png)
(4R,5S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepine-4,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(4R,5S)-2,3,4,5-tetrahydro-1H-1-benzazepine-4,5-diol is a chiral compound with significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzazepine core, which is a bicyclic structure containing a benzene ring fused to an azepine ring. The presence of hydroxyl groups at the 4 and 5 positions adds to its chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4R,5S)-2,3,4,5-tetrahydro-1H-1-benzazepine-4,5-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of a benzazepine precursor using a suitable reducing agent, followed by the introduction of hydroxyl groups through oxidation reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
rac-(4R,5S)-2,3,4,5-tetrahydro-1H-1-benzazepine-4,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or alter the benzazepine core.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzazepine ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
rac-(4R,5S)-2,3,4,5-tetrahydro-1H-1-benzazepine-4,5-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as neuroprotective or anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of rac-(4R,5S)-2,3,4,5-tetrahydro-1H-1-benzazepine-4,5-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The compound may modulate various pathways, including signal transduction and metabolic processes, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one
- rac-(4R,5S)-4-(aminomethyl)-1-tert-butyl-5-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]pyrrolidin-2-one
Uniqueness
rac-(4R,5S)-2,3,4,5-tetrahydro-1H-1-benzazepine-4,5-diol is unique due to its benzazepine core and the presence of hydroxyl groups at specific positions. This structural configuration imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
(4R,5S)-2,3,4,5-tetrahydro-1H-1-benzazepine-4,5-diol |
InChI |
InChI=1S/C10H13NO2/c12-9-5-6-11-8-4-2-1-3-7(8)10(9)13/h1-4,9-13H,5-6H2/t9-,10+/m1/s1 |
Clave InChI |
YSOXZVPTLZKERG-ZJUUUORDSA-N |
SMILES isomérico |
C1CNC2=CC=CC=C2[C@@H]([C@@H]1O)O |
SMILES canónico |
C1CNC2=CC=CC=C2C(C1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(4E)-hex-4-en-1-yl]propanedioicacid](/img/structure/B13601227.png)

![1-{[4-(Propan-2-yl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13601234.png)





